molecular formula C11H24N4 B1402969 1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine CAS No. 1432053-73-0

1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine

Cat. No.: B1402969
CAS No.: 1432053-73-0
M. Wt: 212.34 g/mol
InChI Key: BDKJYEDPRWSDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine is a chemical compound with the molecular formula C11H24N4 and a molecular weight of 212.34 g/mol. This compound is notable for its unique structure, which includes a piperidine ring and a pyrazolidine ring, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine typically involves the formation of the piperidine and pyrazolidine rings through a series of chemical reactions. The preparation methods can be categorized into synthetic routes and industrial production methods:

  • Synthetic Routes

      Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors. For example, the cyclization of 1-isopropyl-4-piperidone with hydrazine can lead to the formation of the desired pyrazolidine ring.

      Amination Reactions:

  • Industrial Production Methods

      Multicomponent Reactions: Industrial production often employs multicomponent reactions to streamline the synthesis process. These reactions involve the simultaneous reaction of multiple precursors to form the target compound in a single step.

      Catalytic Processes: Catalysts are frequently used to enhance the efficiency and yield of the reactions. For instance, metal catalysts can facilitate the cyclization and amination steps, leading to higher production rates.

Chemical Reactions Analysis

1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions:

  • Oxidation Reactions

      Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

      Major Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions.

  • Reduction Reactions

      Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

      Major Products: Reduction reactions can yield alcohols or amines, depending on the specific functional groups present in the compound.

  • Substitution Reactions

      Reagents and Conditions: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.

      Major Products: These reactions often result in the formation of substituted derivatives, where the original functional groups are replaced by new ones.

Scientific Research Applications

1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine has a wide range of scientific research applications across various fields:

  • Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.

      Synthetic Intermediates: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

  • Biology

      Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

      Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions within cells.

  • Medicine

      Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

      Drug Delivery: It can be incorporated into drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

  • Industry

      Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

      Receptors: The compound can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

      Enzymes: It can inhibit or activate enzymes, altering metabolic pathways and biochemical processes.

  • Pathways Involved

      Signal Transduction: The compound can influence signal transduction pathways, affecting cellular communication and response.

      Gene Expression: It may also impact gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      Piperidine Derivatives: Compounds such as 1-isopropylpiperidine and 4-aminopyrazolidine share structural similarities but differ in their functional groups and reactivity.

      Pyrazolidine Derivatives: Compounds like 4-methylpyrazolidine and 1-phenylpyrazolidine have similar ring structures but distinct substituents.

  • Uniqueness

      Structural Features: The combination of a piperidine ring and a pyrazolidine ring in this compound provides unique chemical and biological properties.

      Reactivity: The compound’s reactivity and interaction with various reagents and conditions make it a versatile tool in scientific research and industrial applications.

Properties

IUPAC Name

1-(1-propan-2-ylpiperidin-4-yl)pyrazolidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4/c1-9(2)14-5-3-11(4-6-14)15-8-10(12)7-13-15/h9-11,13H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKJYEDPRWSDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CC(CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201080
Record name 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432053-73-0
Record name 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrazolidinamine, 1-[1-(1-methylethyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine
Reactant of Route 2
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine
Reactant of Route 3
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine
Reactant of Route 4
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine
Reactant of Route 5
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine
Reactant of Route 6
1-(1-Isopropylpiperidin-4-yl)pyrazolidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.